Deuterium Mass Shift for MRM Selectivity
5-Chloropyridin-3,4,6-d3-2-amine exhibits a molecular weight of 131.58 g/mol compared to 128.56 g/mol for unlabeled 5-Chloropyridin-2-amine, a net increase of +3.02 Da . This +3 Da mass shift is ideal for MRM (Multiple Reaction Monitoring) in LC-MS/MS, as it provides sufficient separation from the unlabeled analyte to avoid isotopic cross-talk (interference from natural abundance M+1/M+2 peaks of the unlabeled compound) while maintaining nearly identical chromatographic retention time and ionization efficiency [1]. Single-deuterium labeled (+1 Da) or 13C-labeled internal standards may suffer from overlapping isotopic envelopes when the unlabeled analyte is present at high concentrations or when monitoring broad isotope clusters [2].
| Evidence Dimension | Mass shift for MRM separation |
|---|---|
| Target Compound Data | +3.02 Da (m/z 132 → 135 for [M+H]+) |
| Comparator Or Baseline | Unlabeled 5-Chloropyridin-2-amine: 0 Da shift; single-13C-labeled analog: +1 Da shift |
| Quantified Difference | +3 Da (target) vs. +1 Da (single-13C labeled) provides ≥2× greater mass separation |
| Conditions | Theoretical calculation based on molecular formulas: C5H5ClN2 (128.56 g/mol) vs. C5H2D3ClN2 (131.58 g/mol) |
Why This Matters
This +3 Da mass shift enables precise quantification of low-abundance analytes in complex biological matrices by eliminating isotopic interference from the unlabeled compound, which is critical for accurate pharmacokinetic and impurity profiling studies.
- [1] Ciccimaro, E., Blair, I. A. (2010). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis, 2(2), 311-341. View Source
- [2] Stokvis, E., Rosing, H., Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. View Source
